molecular formula C11H16Cl2N2O2 B13734281 2-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride

2-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride

Katalognummer: B13734281
Molekulargewicht: 279.16 g/mol
InChI-Schlüssel: WLJQDWUKYIXLAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride is a compound that features a pyrrolidine ring substituted with a pyridin-4-ylmethyl group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride typically involves the reaction of pyrrolidine derivatives with pyridine-based compounds.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and pyridin-4-ylmethyl group can engage in various binding interactions, influencing the activity of the target molecules. These interactions can modulate biochemical pathways, leading to the desired therapeutic or biochemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrrolidine ring and pyridin-4-ylmethyl group allows for diverse chemical reactivity and potential therapeutic applications .

Eigenschaften

Molekularformel

C11H16Cl2N2O2

Molekulargewicht

279.16 g/mol

IUPAC-Name

2-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride

InChI

InChI=1S/C11H14N2O2.2ClH/c14-10(15)11(4-1-5-13-11)8-9-2-6-12-7-3-9;;/h2-3,6-7,13H,1,4-5,8H2,(H,14,15);2*1H

InChI-Schlüssel

WLJQDWUKYIXLAZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(NC1)(CC2=CC=NC=C2)C(=O)O.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.